BenchChemオンラインストアへようこそ!

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid

Lipophilicity Membrane Permeability Physicochemical Profiling

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid (CAS 174636-86-3) is a synthetic quinoline-4-carboxylic acid derivative bearing a fused 1,3-benzodioxole (methylenedioxyphenyl) substituent at the 2-position. It belongs to the broader class of 2-substituted quinoline-4-carboxylic acids, which are widely employed as key intermediates in medicinal chemistry and as ligands in coordination chemistry.

Molecular Formula C17H11NO4
Molecular Weight 293.278
CAS No. 174636-86-3
Cat. No. B2405522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid
CAS174636-86-3
Molecular FormulaC17H11NO4
Molecular Weight293.278
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
InChIInChI=1S/C17H11NO4/c19-17(20)12-8-14(18-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)22-9-21-15/h1-8H,9H2,(H,19,20)
InChIKeyHPOVLKMMKKJBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid (CAS 174636-86-3) – Structural Identity and Procurement-Grade Characterization


2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid (CAS 174636-86-3) is a synthetic quinoline-4-carboxylic acid derivative bearing a fused 1,3-benzodioxole (methylenedioxyphenyl) substituent at the 2-position. It belongs to the broader class of 2-substituted quinoline-4-carboxylic acids, which are widely employed as key intermediates in medicinal chemistry and as ligands in coordination chemistry. The compound is commercially available in research-grade purity (typically ≥95%) and is primarily utilized as a building block for the synthesis of bioactive quinoline derivatives, including potential anti-tuberculosis agents . Its structural features – a hydrogen-bond-donating carboxylic acid, a hydrogen-bond-accepting quinoline nitrogen, and a conformationally restricted benzodioxole ring – confer a distinctive physicochemical profile that cannot be replicated by simpler 2-phenyl or 2-heteroaryl analogs [1].

Why 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid Cannot Be Replaced by a Generic 2-Arylquinoline-4-carboxylic Acid


2-Arylquinoline-4-carboxylic acids are not interchangeable; subtle modifications to the aryl substituent produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, molecular shape, and electronic properties that directly influence biological target engagement, synthetic compatibility, and physicochemical handling. Simply substituting a 2-phenyl or 2-(4-methoxyphenyl) analog for the 2-(1,3-benzodioxol-5-yl) derivative alters the compound's ACD/LogP, polar surface area, and hydrogen-bond acceptor count – parameters that govern membrane permeability, solubility, and off-target binding profiles . In the absence of empirical comparative data, procurement decisions that neglect these measurable differences risk selecting a compound with divergent reactivity in downstream derivatization and unpredictable behavior in biological assays [1].

Quantitative Evidence Guide: Differentiation of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid vs. Closest 2-Aryl Analogs


Lipophilicity Shift: ACD/LogP 3.85 vs. 2-Phenylquinoline-4-carboxylic Acid (LogP ~3.3)

The target compound exhibits a calculated ACD/LogP of 3.85, approximately 0.5 log units higher than the unsubstituted 2-phenylquinoline-4-carboxylic acid (cinchophen), which has a predicted XLogP3 of ~3.3 [1]. This increase is attributable to the methylenedioxy bridge, which enhances hydrophobic surface area while preserving a moderate hydrogen-bond acceptor profile.

Lipophilicity Membrane Permeability Physicochemical Profiling

Hydrogen-Bond Acceptor Count: Five Acceptors vs. Three for Simpler 2-Phenyl Analogs

The benzodioxole-fused 2-aryl substituent introduces two additional hydrogen-bond acceptor sites (the dioxole oxygens) compared to a bare 2-phenyl substituent. The target compound has 5 H-bond acceptors, while cinchophen has only 3 [1]. This alters the compound's solvation energy and potential for specific polar interactions with biological targets without exceeding Lipinski's Rule of 5.

Hydrogen Bonding Solubility Drug-Likeness

Polar Surface Area: 69 Ų Predicts Moderate Blood-Brain Barrier Permeability Relative to Lower-PSA Analogs

The target compound's topological polar surface area (TPSA) is 69 Ų, as predicted by ACD/Labs . This is elevated compared to 2-phenylquinoline-4-carboxylic acid (TPSA ≈ 50 Ų) and comparable to 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (TPSA ≈ 59 Ų) [1]. Compounds with TPSA < 70 Ų are generally considered capable of passive blood-brain barrier penetration, placing this compound near the threshold – a property that distinguishes it from lower-PSA analogs that may more readily enter the CNS, and higher-PSA derivatives that are peripherally restricted.

Polar Surface Area Blood-Brain Barrier CNS Drug Design

Molecular Weight and Rule-of-5 Compliance: 293.27 Da with Zero Violations Favors Lead-Likeness

With a molecular weight of 293.27 Da and zero Lipinski Rule-of-5 violations, the target compound resides in a favorable lead-like chemical space . In contrast, the 6,8-dimethyl analog (2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid, CAS 588674-04-8) has a molecular weight of 321.3 Da, still compliant but closer to the upper boundary of preferred fragment/lead space . The 6-bromo analog (BDBM66177, MW ~372 Da) exceeds the typical lead-like threshold, reducing its attractiveness for early-stage medicinal chemistry programs.

Drug-Likeness Lead Optimization Fragment-Based Design

Optimal Application Scenarios for 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead-Like Core for Structure-Activity Relationship (SAR) Expansion

The compound's lead-like molecular weight (293.27 Da), zero Rule-of-5 violations, and moderate lipophilicity (ACD/LogP 3.85) make it an ideal starting scaffold for fragment-to-lead or lead optimization programs where physicochemical parameters must remain within drug-like space . The benzodioxole moiety provides two additional hydrogen-bond acceptor sites relative to a simple 2-phenyl substituent, enabling exploration of polar interactions in target binding pockets (see Evidence Item 2 in Section 3). The lower molecular weight versus 6,8-dimethyl or 6-bromo analogs preserves synthetic headroom for further functionalization (see Evidence Item 4 in Section 3).

Chemical Biology: Probe Design Requiring Moderate Blood-Brain Barrier Penetration Potential

With a TPSA of 69 Ų – near the established threshold for passive CNS penetration – this compound is suitable for designing chemical probes where balanced peripheral and central exposure is desired (see Evidence Item 3 in Section 3). The elevated TPSA relative to 2-phenylquinoline-4-carboxylic acid (~50 Ų) reduces the risk of excessive brain accumulation while still permitting moderate CNS access, a profile valued in neuroscience target validation.

Synthetic Methodology: Building Block for Quinoline-4-carboxamide Libraries

The carboxylic acid functionality at position 4 enables straightforward amide coupling with a wide range of amines, facilitating the rapid generation of quinoline-4-carboxamide libraries for high-throughput screening. The benzodioxole substituent introduces synthetic differentiation not available with generic 2-phenyl or 2-(4-methoxyphenyl) analogs, as the methylenedioxy group can participate in unique metabolic transformations or serve as a masked catechol equivalent . This synthetic versatility supports medicinal chemists seeking novel intellectual property space.

Anti-Infective Drug Discovery: Scaffold for Anti-Tuberculosis Lead Generation

Quinoline-4-carboxylic acids with 2-aryl substituents have demonstrated anti-tuberculosis activity in phenotypic screens, and the benzodioxole pharmacophore is present in several natural product-derived anti-mycobacterial agents [1]. While direct quantitative MIC data for this specific compound against Mycobacterium tuberculosis are not publicly available, its structural homology to biologically active 2-arylquinoline-4-carboxylic acids [1] supports its prioritization as a core scaffold for anti-tuberculosis SAR campaigns over simplified phenyl analogs that lack the additional hydrogen-bonding capacity of the dioxole ring.

Quote Request

Request a Quote for 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.